

# An In-depth Technical Guide to the Isomers of Dinitrobutene and Dinitrobutane

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## Compound of Interest

Compound Name: 4,4-Dinitropent-1-ene

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This guide provides a comprehensive overview of the isomers of dinitrobutene and its saturated analogue, dinitrobutane. Given the limited availability of data for dinitropentene isomers, this document focuses on the better-characterized four-carbon backbone structures. The information presented herein is intended for research and development purposes and should be handled with the utmost care in a controlled laboratory setting, adhering to all appropriate safety protocols.

## Introduction to Dinitroalkenes and Dinitroalkanes

Dinitroalkenes and dinitroalkanes are organic compounds containing two nitro functional groups (-NO<sub>2</sub>). The position of these nitro groups and the location of the double bond in the carbon chain lead to a variety of isomers with distinct chemical and physical properties. These compounds are of interest in organic synthesis and materials science, with some, like 2,3-dimethyl-2,3-dinitrobutane, having specific applications as detection taggants for explosives.

## Isomers of Dinitrobutene and Dinitrobutane

The primary isomers covered in this guide are:

- (E)-2,3-Dinitro-2-butene
- (1E,3E)-1,4-Dinitro-1,3-butadiene

- 2,3-Dimethyl-2,3-dinitrobutane
- 1,3-Dinitrobutane
- (E)-1,4-Dinitro-2-butene
- 2,2-Dinitrobutane

## Physicochemical Properties

The following table summarizes the known physicochemical properties of these isomers. Data for some isomers are limited and based on computational predictions.

Isomer	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
(E)-2,3-Dinitro-2-butene	(E)-2,3-dinitro-2-butene	24335-43-1	C4H6N2O4	146.10	Not Reported	Not Reported
(1E,3E)-1,4-Dinitro-1,3-butadiene	(1E,3E)-1,4-dinitrobuta-1,3-diene	Not assigned	C4H4N2O4	144.09	Not Reported	Not Reported
2,3-Dimethyl-2,3-dinitrobutane	2,3-dimethyl-2,3-dinitrobutane	3964-18-9	C6H12N2O4	176.17	214-215 (dec.) <a href="#">[1]</a>	Not Reported
1,3-Dinitrobutane	1,3-dinitrobutane	Not assigned	C4H8N2O4	148.12	Not Reported	Not Reported
(E)-1,4-Dinitro-2-butene	(E)-1,4-dinitrobut-2-ene	58473-18-0	C4H6N2O4	146.10	Not Reported	293.6 at 760 mmHg <a href="#">[2]</a>
2,2-Dinitrobutane	2,2-dinitrobutane	5437-66-1	C4H8N2O4	148.12	Not Reported	Not Reported

## Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of these isomers. The following table provides a summary of available spectroscopic information.

Isomer	<sup>1</sup> H NMR	<sup>13</sup> C NMR	IR Spectroscopy	Mass Spectrometry
(E)-2,3-Dinitro-2-butene	Data not readily available	Data not readily available	Data not readily available	Data not readily available
(1E,3E)-1,4-Dinitro-1,3-butadiene	Available[3]	Available[3]	Available[4]	Data not readily available
2,3-Dimethyl-2,3-dinitrobutane	Available[5]	Available[6]	Available[5][7]	Available[8][9]
1,3-Dinitrobutane	Data not readily available	Data not readily available	Data not readily available	Data not readily available
(E)-1,4-Dinitro-2-butene	Data not readily available	Data not readily available	Data not readily available	Data not readily available
2,2-Dinitrobutane	Data not readily available	Data not readily available	Data not readily available	Data not readily available

## Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of these compounds.

### Synthesis of 2,3-Dimethyl-2,3-dinitrobutane

A common method for the synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the reaction of 2-nitropropane with a suitable oxidizing agent.[10][11]

Materials:

- 2-Nitropropane
- Sodium Hydroxide (6 M solution)
- Bromine

- Absolute Ethanol

#### Procedure:

- To a 100 mL three-necked flask, add 4.5 g (0.05 mol) of 2-nitropropane and 9 mL of a 6 M sodium hydroxide solution.
- Stir the reaction mixture magnetically in an ice-water bath for 30 minutes.
- Add 4 g (0.025 mol) of liquid bromine dropwise to the flask using a constant pressure dropping funnel.
- After the addition is complete, add 15 mL of absolute ethanol and continue stirring in the ice bath for another 30 minutes.
- Remove the ice bath and heat the reaction mixture to 90°C under reflux for 2 hours.
- Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a white solid.
- Filter the solid and wash it several times with absolute ethanol and distilled water.
- Dry the product under vacuum to obtain white flake crystals of 2,3-dimethyl-2,3-dinitrobutane.

A high yield of 91.2% has been reported for this procedure.[\[11\]](#)

## Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene

The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene can be achieved through a multi-step process starting from the condensation of nitromethane and glyoxal.[\[3\]](#)

### Step A: Synthesis of 1,4-dinitrobutane-2,3-diol

- This involves the condensation reaction between nitromethane and glyoxal.

### Step B: Synthesis of 2,3-diacetoxy-1,4-dinitrobutane

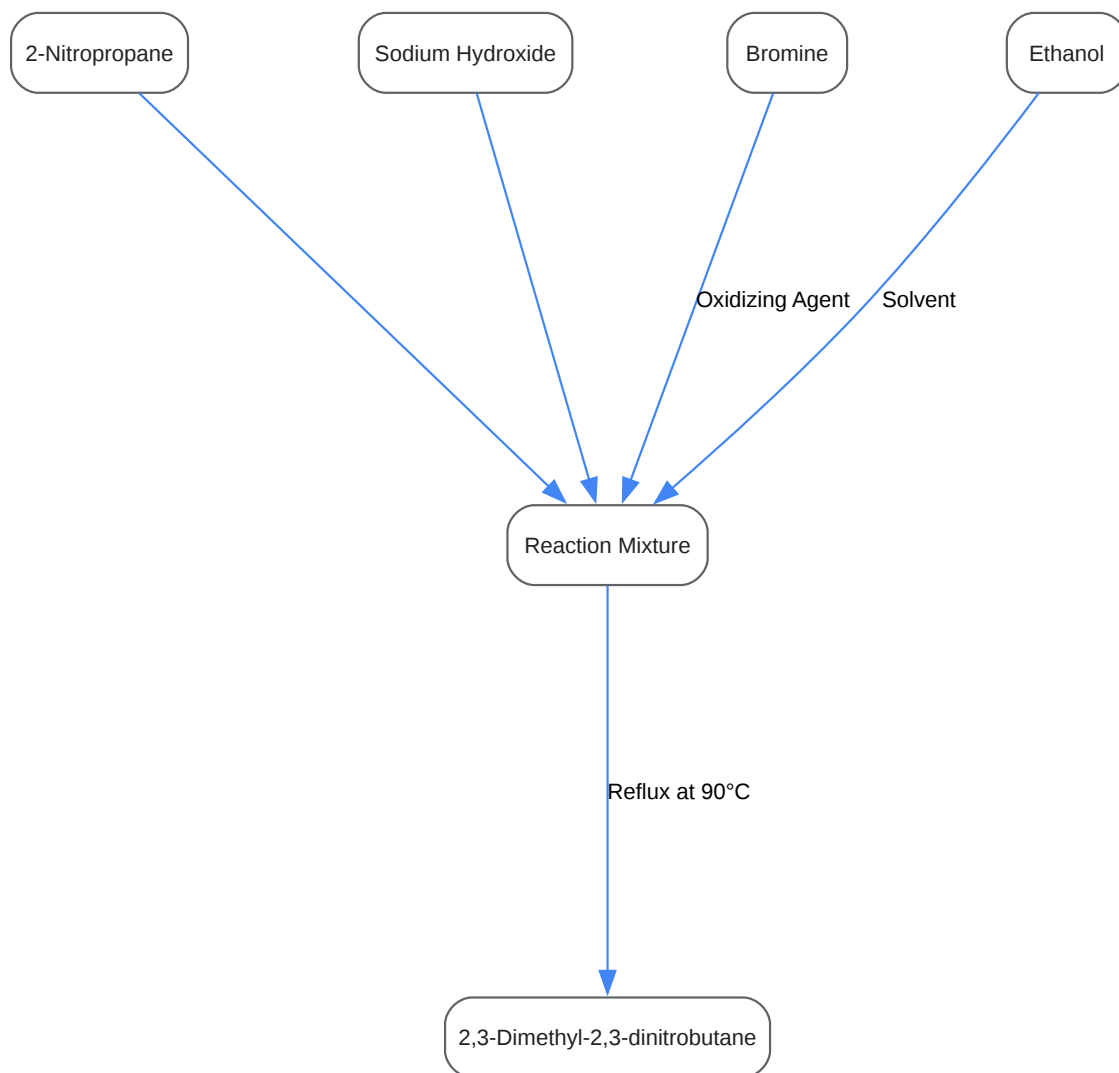
- The diol from the previous step is acylated using acetyl chloride in glacial acetic acid. The mixture is heated under reflux until the evolution of hydrogen chloride gas ceases.

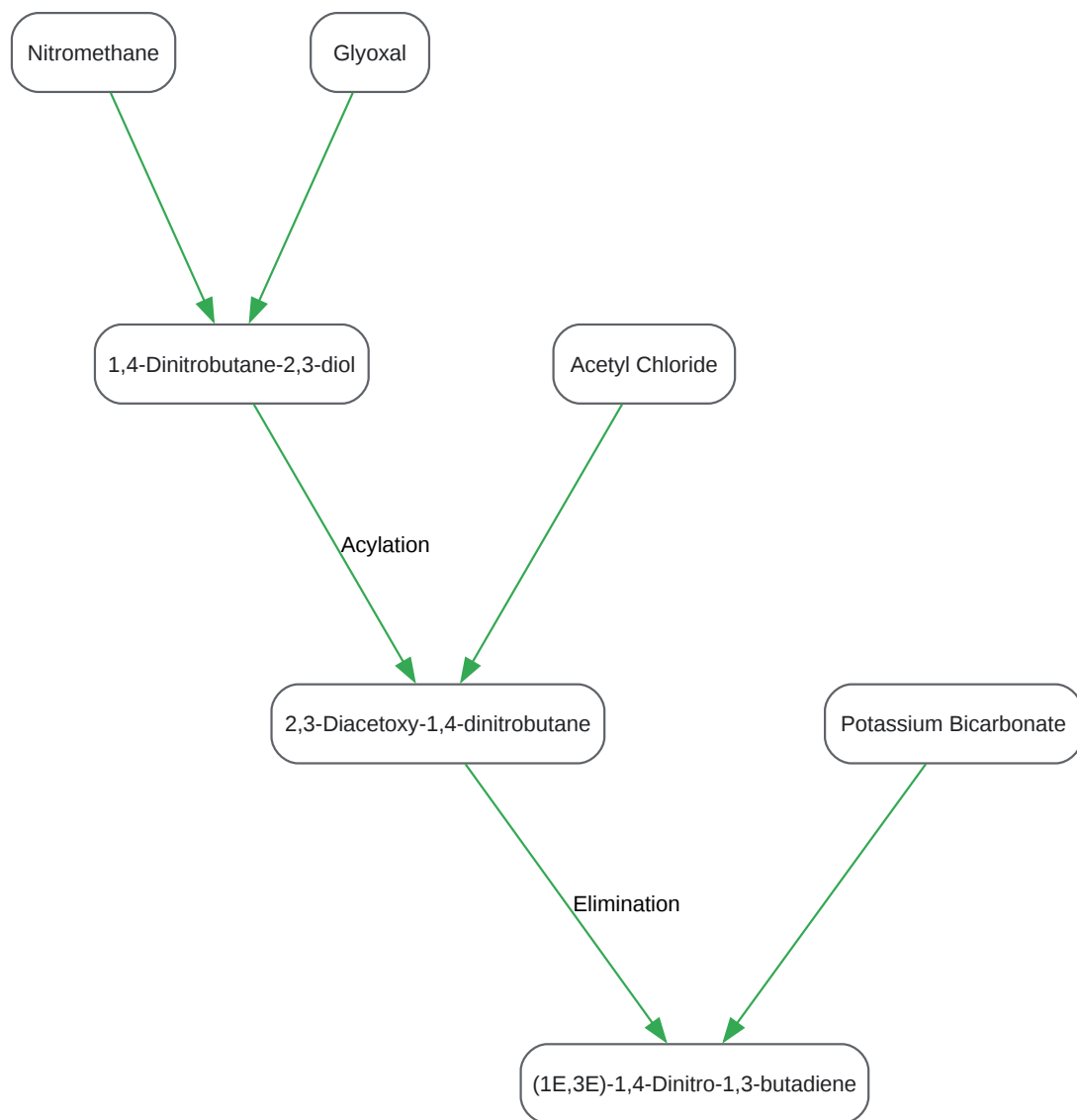
Step C: Synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene

- The diacetate is then subjected to an elimination reaction of two acetic acid molecules in the presence of potassium bicarbonate in chloroform.

## Mandatory Visualizations

### Synthesis Pathway for 2,3-Dimethyl-2,3-dinitrobutane





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